![molecular formula C13H11NO4 B3228311 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid CAS No. 1261997-05-0](/img/structure/B3228311.png)
2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid
Overview
Description
“2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid” is a compound that has been synthesized and studied for its potential antimicrobial activity . It is derived from o-phenylenediamine and 5-methoxysalicaldehyde .
Synthesis Analysis
The compound was synthesized from the condensation of o-phenylenediamine and 5-methoxysalicaldehyde . The synthesis process was characterized using FT-IR, 1H-NMR, 13C-NMR, and GC–MS techniques .Molecular Structure Analysis
The molecular structure of the compound was analyzed using density functional theory (DFT) at the B3LYP/6−31+ G (d, P) level of theory . This theoretical investigation helped in understanding the compound’s structure and properties.Chemical Reactions Analysis
The synthesized compound was screened against some microbes to establish its potential antimicrobial activity . The results indicated that the compound exhibited antimicrobial action against all the tested microbes except Candida albicans isolate .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed using various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and GC–MS . These techniques provided detailed information about the compound’s structure and properties.Mechanism of Action
properties
IUPAC Name |
5-(2-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-11-5-3-2-4-9(11)8-6-10(13(16)17)12(15)14-7-8/h2-7H,1H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPXEJHQJDBBGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CNC(=O)C(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687126 | |
Record name | 5-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid | |
CAS RN |
1261997-05-0 | |
Record name | 5-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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